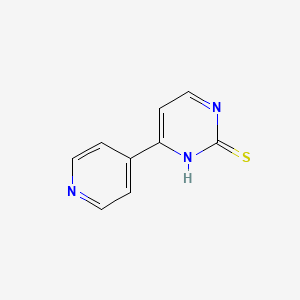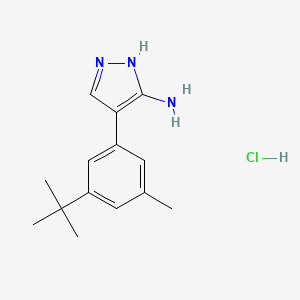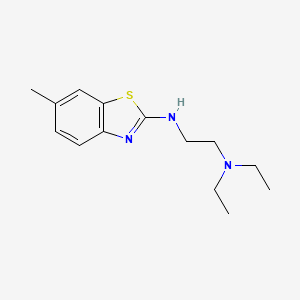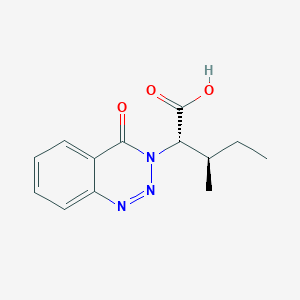
4-Pyridin-4-ylpyrimidin-2(1H)-thion
Übersicht
Beschreibung
“4-pyridin-4-ylpyrimidine-2(1H)-thione” is a chemical compound that contains a pyrimidine ring and a pyridine ring. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-pyridin-4-ylpyrimidine-2(1H)-thione” would be characterized by the presence of both a pyrimidine and a pyridine ring. These rings are likely connected at the 4-position of the pyridine ring .Chemical Reactions Analysis
The chemical reactions of “4-pyridin-4-ylpyrimidine-2(1H)-thione” would depend on the specific conditions and reagents used. Pyrimidine and pyridine rings can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-pyridin-4-ylpyrimidine-2(1H)-thione” would be influenced by the presence of the pyrimidine and pyridine rings. For example, these compounds are likely to be aromatic and may have basic properties due to the presence of nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
4-Pyridin-4-ylpyrimidin-2(1H)-thion: Derivate wurden auf ihre potenziellen Anti-Fibrose-Aktivitäten untersucht. Diese Verbindungen haben vielversprechend gezeigt, die Expression von Kollagen und den Gehalt an Hydroxyprolin in Zellkulturmedien zu hemmen, die wichtige Marker für die Entwicklung von Fibrose sind . Dies deutet darauf hin, dass diese Derivate zu neuartigen Anti-Fibrose-Medikamenten entwickelt werden könnten.
Antimikrobielle Eigenschaften
Pyrimidinderivate, einschließlich derer, die mit This compound verwandt sind, sind dafür bekannt, eine Reihe antimikrobieller Aktivitäten aufzuweisen. Dies macht sie wertvoll für die Entwicklung neuer Antibiotika und Antiseptika, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt .
Antiviren-Anwendungen
Der Pyrimidinkern ist auch mit antiviralen Eigenschaften verbunden. Verbindungen, die diese Einheit enthalten, können so konzipiert werden, dass sie verschiedene Stadien der Virusreplikation angreifen, was einen Weg zu neuen antiviralen Medikamenten bietet. Dies ist besonders relevant für neu auftretende Viruserkrankungen, bei denen aktuelle Behandlungen möglicherweise begrenzt sind .
Antitumor-Potenzial
Untersuchungen haben gezeigt, dass Pyrimidinderivate Antitumorwirkungen haben können. Dies beinhaltet das Potenzial zur Hemmung des Wachstums und der Proliferation von Krebszellen, was This compound zu einem Kandidaten für weitere Studien zu Krebsbehandlungsstrategien macht .
Entzündungshemmende Wirkungen
Die entzündungshemmenden Eigenschaften von Pyrimidinderivaten deuten darauf hin, dass This compound bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden könnte. Diese könnten besonders nützlich für chronisch-entzündliche Erkrankungen sein .
Antimalaria-Aktivität
Thiazol- und Pyrimidinverbindungen haben sich gegen Malaria gezeigt, eine durch Plasmodium-Parasiten verursachte Krankheit. Dies eröffnet Forschungswege für This compound bei der Entwicklung neuer Antimalaria-Medikamente .
Östrogenrezeptor-Liganden
Einige Thiazolanaloga, die strukturelle Ähnlichkeiten mit This compound aufweisen, können als Liganden für Östrogenrezeptoren wirken. Diese Anwendung ist bedeutend bei der Behandlung hormonbedingter Erkrankungen und bei der Untersuchung von endokrinen Systemen .
Antithrombotische Aktivität
Thiazolderivate sind dafür bekannt, als Fibrinogen-Rezeptor-Antagonisten mit antithrombotischer Aktivität zu wirken. Dies deutet darauf hin, dass This compound auf sein Potenzial zur Vorbeugung von Blutgerinnseln untersucht werden könnte, wodurch zur Herz-Kreislauf-Gesundheit beigetragen wird .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on “4-pyridin-4-ylpyrimidine-2(1H)-thione” could involve exploring its potential applications, such as its use in the development of new pharmaceuticals or materials . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and environmental impact.
Eigenschaften
IUPAC Name |
6-pyridin-4-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIKZEVIUVMSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652893 | |
| Record name | 6-(Pyridin-4-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874779-72-3 | |
| Record name | 4-(4-Pyridinyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874779-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Pyridin-4-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)



![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)

![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)
![2-Amino-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-5-one](/img/structure/B1387684.png)

![4-Chloro-2-[(cyclopropylmethyl)aminocarbonyl]pyridine](/img/structure/B1387687.png)
![tert-Butyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387688.png)
![tert-Butyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1387689.png)
